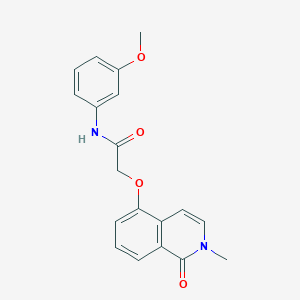
N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide, also known as MPPA, is a chemical compound that has recently gained attention in scientific research. MPPA is a derivative of isoquinoline, which is a heterocyclic compound that has been shown to possess various biological activities. MPPA has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression, respectively. N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has been shown to induce cell cycle arrest and apoptosis. N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has also been shown to reduce the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide in lab experiments is that it has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has been shown to have anti-inflammatory and neuroprotective properties, which may have therapeutic potential for various diseases. However, one limitation of using N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide in lab experiments is that its mechanism of action is not fully understood, which may limit its clinical development.
Direcciones Futuras
There are several future directions for research on N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide. One direction is to further investigate its mechanism of action, which may provide insights into its therapeutic potential. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide, which may inform its clinical development. Additionally, future research could investigate the potential use of N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide in combination with other drugs or therapies for enhanced efficacy.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide involves the reaction of 3-methoxyaniline with 2-methyl-1-oxoisoquinoline-5-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of arthritis and colitis. N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-21-10-9-15-16(19(21)23)7-4-8-17(15)25-12-18(22)20-13-5-3-6-14(11-13)24-2/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZELQOMRIHBXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2801861.png)
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2801863.png)
![N-cyclopentyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2801866.png)
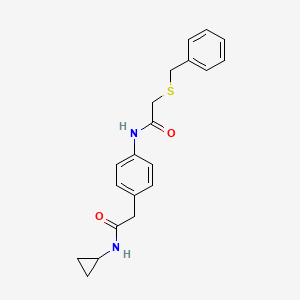
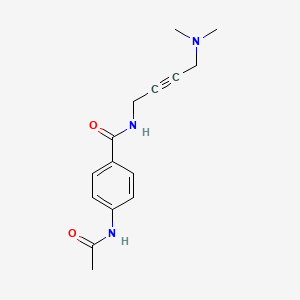
![(Z)-1-(4-fluorobenzyl)-3-(((2-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2801871.png)
![2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B2801872.png)
![N-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2801875.png)

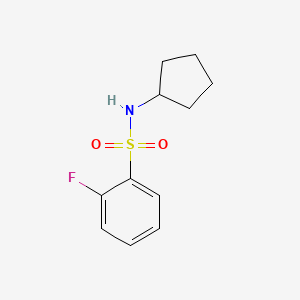
![1-isopropyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2801879.png)
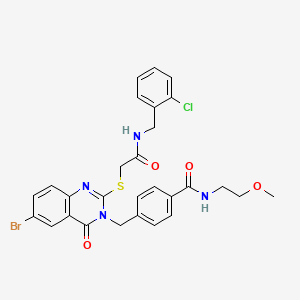

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2801883.png)